kb NB 142-70

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

kb NB 142-70 是一种强效且选择性的蛋白激酶D (PKD) 抑制剂,包括PKD1、PKD2 和PKD3。它已显示出显著的抗肿瘤活性,主要用于科学研究 .

准备方法

合成路线和反应条件

kb NB 142-70 的合成涉及苯并噻吩并噻嗪酮结构的形成。该化合物通过一系列化学反应合成,包括环化和磺化。具体的合成路线和反应条件是专有的,并未公开披露 .

工业生产方法

This compound 的工业生产方法没有广泛记录。它通常在受控条件下专门的实验室中生产,以确保高纯度和效力 .

化学反应分析

反应类型

kb NB 142-70 会发生各种化学反应,包括:

磷酸化抑制: 它抑制PKD1、PKD2 和PKD3 的磷酸化

细胞毒反应: 它对某些癌细胞系表现出细胞毒作用

常用试剂和条件

在涉及 this compound 的反应中常用的试剂包括:

二甲基亚砜 (DMSO): 用作溶剂

磷酸化抑制剂: 用于研究 this compound 的抑制效果

主要形成的产物

科学研究应用

Cancer Research

kb NB 142-70 has shown promising results in the field of oncology:

- Inhibition of Prostate Cancer : The compound effectively inhibits the migration and invasion of prostate cancer cells, which is critical for preventing metastasis .

- Wound Healing Studies : In vitro studies indicate that this compound reduces wound healing processes, which can be correlated with its anti-cancer properties by limiting cell proliferation in tumor environments.

Signal Transduction Studies

This compound plays a crucial role in understanding various signaling pathways:

- PI3K/Akt Pathway Modulation : Research indicates that this compound enhances Akt phosphorylation in response to G protein-coupled receptor (GPCR) agonists such as angiotensin II. This enhancement suggests a negative feedback mechanism mediated by PKD1 on PI3K/Akt signaling .

- Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines, making it a valuable tool for studying the mechanisms of cell death and survival pathways involved in cancer progression .

Metabolic Pathway Analysis

This compound is utilized to investigate lipid metabolism:

- Lipid and Lipoprotein Metabolism : Its role in metabolic pathway analysis helps researchers understand how PKD influences lipid processing and associated diseases like obesity and diabetes.

Uniqueness of this compound

The high selectivity and potency of this compound for PKD isoforms distinguish it from other kinase inhibitors. Its specific targeting allows for more precise investigations into the roles of PKD in various biological processes, particularly those related to cancer biology and cellular signaling .

Case Study 1: Prostate Cancer Inhibition

A study demonstrated that treatment with this compound significantly reduced prostate cancer cell migration and invasion in vitro. The results indicated that the compound could serve as a potential therapeutic agent in managing prostate cancer by targeting the PKD pathway to inhibit metastatic behavior.

Case Study 2: Signal Transduction Enhancement

Research involving IEC-18 cells showed that exposure to this compound led to increased Akt phosphorylation when stimulated with GPCR agonists. This finding highlights the compound's ability to modulate cellular signaling pathways positively, offering insights into its potential applications in therapies aimed at enhancing cellular responses .

作用机制

kb NB 142-70 通过选择性抑制蛋白激酶D (PKD) 同种型发挥作用。它结合到 PKD 的活性位点,阻止其磷酸化和随后激活。这种抑制导致细胞迁移、侵袭和增殖减少,尤其是在癌细胞中 .

相似化合物的比较

类似化合物

CID 755673: 另一种 PKD 抑制剂,但与 kb NB 142-70 相比效力较低

Gö 6976: 一种广谱激酶抑制剂,对 PKD 的选择性较低

独特性

This compound 由于其对 PKD 同种型的高度选择性和效力而独一无二,使其成为癌症研究和信号转导研究中的宝贵工具 .

生物活性

Introduction

Kb NB 142-70 is a selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, migration, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₁H₉N₁O₂S₂

- Molecular Weight : 251.3 Da

- Purity : >99%

- CAS Number : 1233533-04-4

This compound exerts its biological effects primarily through the inhibition of PKD isoforms. It has been shown to selectively inhibit PKD1, PKD2, and PKD3 with IC50 values of 28.3 nM, 58.7 nM, and 53.2 nM, respectively . This inhibition leads to significant alterations in cellular signaling pathways that regulate cell growth and migration.

In Vitro Studies

- Cancer Cell Migration and Invasion

- Cytotoxicity and Anti-Proliferative Effects

Data Table: Summary of Biological Activity

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Cell Migration | Significant reduction | |

| Cytotoxicity | Induces apoptosis | |

| Anti-Proliferative | Reduces cell proliferation |

Case Study 1: Prostate Cancer Treatment

A study investigated the effects of this compound on prostate cancer cell lines (PC-3 and DU145). The results indicated a marked decrease in cell viability and migration upon treatment with this compound compared to control groups. The study concluded that this compound could be a promising candidate for further development in prostate cancer therapies due to its potent inhibitory effects on PKD signaling pathways.

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic aspects of how this compound affects mitosis progression. It was found that while overexpression of PKD1 did not alter mitotic progression, inhibition by this compound led to significant disruptions in cell cycle dynamics, indicating its potential as a therapeutic agent targeting mitotic regulators .

属性

IUPAC Name |

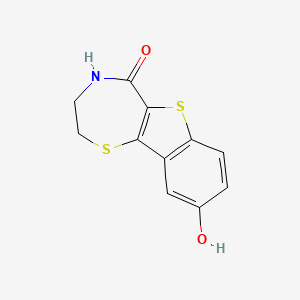

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUAGGSHTKPOHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669824 |

Source

|

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233533-04-4 |

Source

|

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。